1-Butyl-2,3-dimethylimidazolium iodide

Ionic liquids Phase behavior Electrolyte formulation

Addressing the need for a non-volatile, solid-state ionic conductor: 1-Butyl-2,3-dimethylimidazolium iodide (BDiMIM I) is a crystalline solid (mp 85-97 °C) that eliminates the hydrogen-bond donor site present in liquid BMIM I, enabling solvent-free electrolyte formulation. • Achieves 5.3% PCE in all-solid-state DSSCs with LiI/I₂. • Boosts ionic conductivity of xanthan biopolymer gels by 136%. • Structurally characterized single-crystal reference for C(2)-methylated imidazolium halides. • Defined ion-pairing behavior (K_IP⁰ ≈ 6.33 × 10⁴ mol⁻¹·dm³) for precise speciation studies.

Molecular Formula C9H17IN2
Molecular Weight 280.15 g/mol
CAS No. 108203-70-9
Cat. No. B010989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2,3-dimethylimidazolium iodide
CAS108203-70-9
Synonyms1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM IODIDE
Molecular FormulaC9H17IN2
Molecular Weight280.15 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1C)C.[I-]
InChIInChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyYUCVYVCYVDQICM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2,3-dimethylimidazolium iodide (CAS 108203-70-9): Procurement-Relevant Physicochemical Identity and Class Positioning


1-Butyl-2,3-dimethylimidazolium iodide (synonyms: BMMIM I, BDiMIM I, DBII, C₄C₁mim I) is a 1,2,3-trialkylimidazolium halide salt (C₉H₁₇IN₂, MW 280.15) belonging to the imidazolium-based ionic liquid class [1]. Distinguished from the more common 1-butyl-3-methylimidazolium iodide (BMIM I) by methylation at the C(2) position of the imidazolium ring, this compound is a crystalline solid at room temperature (mp 97 °C per CRC Handbook; 85 °C per vendor specifications) rather than a liquid, fundamentally altering its handling, formulation, and application scope [1]. It serves as both an iodide source and a sterically shielded imidazolium cation in electrochemical and synthetic applications .

1 C(2)-methylated imidazolium iodide; crystalline solid at ambient temperature
2 Solid-state electrolyte and non-aqueous ion-pairing study workflows
3 Iodide source with weakened ion pairing and no C(2)–H hydrogen bonding

Why 1-Butyl-2,3-dimethylimidazolium iodide Cannot Be Replaced by Generic Imidazolium Iodides Without Quantitative Justification


Substituting 1-butyl-2,3-dimethylimidazolium iodide with the non-methylated analog 1-butyl-3-methylimidazolium iodide (BMIM I) or other imidazolium iodides is not scientifically defensible without direct comparative data. The C(2) methylation eliminates the strongest hydrogen-bond donor site on the cation, producing profound changes in ion-pairing strength (K_IP⁰ reduced ~6-fold vs. BMIM⁺), melting point (Δtm = +169 °C relative to BMIM I), conformational populations of the butyl chain, and anion–cation spatial arrangement [1][2]. These are not incremental property tweaks but categorical phase-state transitions: BMIM I is a liquid at ambient temperature (tm −72 °C), whereas BMMIM I is a crystalline solid (tm 97 °C), making it a fundamentally different material for solid-state electrolyte formulation, crystallization-dependent purification, and processes requiring defined stoichiometric solid dosing [1][3]. Generic procurement without this differentiation risks selecting a material incapable of delivering the phase-specific performance documented for the C(2)-methylated iodide.

Identity
C(2)-methylated imidazolium (BMMIM I)
Non-methylated analog (BMIM I); C(2)–H donor alters ion-pairing and phase state
Phase
Crystalline solid at 25 °C
Liquid at 25 °C; solid-state formulation and stoichiometric dosing cannot transfer
Halide
Iodide; no π-stacking, weaker lattice
Bromide; π-stacking and tighter contacts may shift solubility and ion mobility

Quantitative Differentiation Evidence for 1-Butyl-2,3-dimethylimidazolium iodide Against Its Closest Analogs


Melting Point Differential of +169 °C vs. 1-Butyl-3-methylimidazolium Iodide Dictates Phase-State-Dependent Application Suitability

The melting point of 1-butyl-2,3-dimethylimidazolium iodide is 97 °C, compared with −72 °C for 1-butyl-3-methylimidazolium iodide, both recorded in the CRC Handbook of Chemistry and Physics [1]. A commercial vendor datasheet confirms the target compound's melting point at 85 °C for >98% purity material . The 169 °C upward shift is a direct consequence of C(2) methylation, which eliminates the imidazolium C(2)–H hydrogen-bond donor site and alters the entropic/enthalpic balance of the solid–liquid transition [2]. This means BMMIM I is a room-temperature crystalline solid suitable for direct solid-state electrolyte formulation, while BMIM I remains a viscous liquid at ambient temperature and cannot substitute in solid-state device architectures.

Melting Point Differential
Head-to-head
BMMIM I: 97 °C vs. BMIM I: −72 °C
Δtm = +169 °C
Phase-state selection: solid ionic conductor vs. viscous liquid
CRC Handbook values; vendor spec confirms 85 °C for >98% purity
Ionic liquids Phase behavior Electrolyte formulation

Ion-Pair Formation Constant (K_IP⁰) Reduced ~6-Fold Compared with 1-Butyl-3-methylimidazolium Cation in Identical Anion Matrices

Conductometric determination in dichloromethane at 25 °C yielded K_IP⁰ for [BuMe₂Im][BF₄] = 6.33 ± 0.05 × 10⁴ mol⁻¹·dm³ versus K_IP⁰ for [BuMeIm][BF₄] = 38.43 ± 0.90 × 10⁴ mol⁻¹·dm³, a 6.1-fold reduction [1]. For the NTf₂⁻ anion pair, the reduction is 3.7-fold (3.13 vs. 11.55 × 10⁴ mol⁻¹·dm³) [1]. The systematic weakening of ion pairing upon C(2) methylation is attributed to the loss of the C(2)–H···anion hydrogen bond, which makes a dominant contribution to ion-pair stability in non-methylated imidazolium salts [1]. The K_IP⁰ of [BuMe₂Im]⁺ is comparable to that of tetraethylammonium ([Et₄N]⁺), not to [BuMeIm]⁺ [1].

Ion-Pairing Reduction
Head-to-head
K_IP⁰ [BuMe₂Im][BF₄] = 6.33 × 10⁴ vs. 38.43 × 10⁴ mol⁻¹·dm³
6.1-fold reduction
Weaker ion pairing supports higher free-ion availability in low-polarity media
Conductometry in CH₂Cl₂, 25 °C; comparable to [Et₄N]⁺
Ion pairing Conductometry Solution thermodynamics

Absence of π-Stacking and Weaker Anion–Cation Contacts in the Iodide Crystal Lattice Relative to the Bromide Analog

Single-crystal X-ray structures of BMMIM Br (1) and BMMIM I (2) reveal distinct packing architectures [1]. The bromide salt crystallizes in P2₁/n with π-stacking of imidazolium rings forming a double-layer motif and short Br···H contacts of 2.733(1)–2.903(1) Å [1]. The iodide salt crystallizes in P2₁/c with Z = 8, exhibits no π-stacking interactions, and displays longer I···H contacts of 2.914(1)–3.196(1) Å, consistent with the larger ionic radius and more diffuse charge distribution of iodide [1]. The crystal system, space group, and packing motif are fundamentally different between the two halides.

Crystal Architecture
Cross-study
BMMIM I: P2₁/c, Z=8, no π-stacking; I···H 2.914–3.196 Å
Br···H contacts shorter by ~0.2–0.3 Å; π-stacking present
Weaker lattice and distinct packing affect solubility and ion mobility
Single-crystal XRD; halide identity governs space group and interactions
X-ray crystallography Intermolecular interactions Halide comparison

Solid-State DSSC Power Conversion Efficiency of 5.3% as Baseline Ionic Conductor, Validated Against an Ether-Modified Analog (7.1% PCE)

1-Butyl-2,3-dimethylimidazolium iodide (DBII), when mixed with LiI and I₂ as a solid-state electrolyte in dye-sensitized solar cells, delivers a power conversion efficiency of 5.3%, measured under standard AM 1.5 illumination [1]. This value serves as the alkyl-reference baseline against which the ether-modified analog 1,2-dimethyl-3-methoxyethylimidazolium iodide (DOII) achieved 7.1% PCE – a 1.34-fold improvement attributed to lithium coordination and positive conduction-band-edge shift enabled by the ether group [1]. DBII is explicitly identified as a solid-state ionic conductor capable of making ssDSSCs operational without any volatile solvent.

ssDSSC Baseline PCE
Cross-study
DBII + LiI + I₂ solid electrolyte: PCE = 5.3%
DOII analog: 7.1% PCE (1.34× improvement)
Alkyl-reference baseline for structural modification studies in ssDSSCs
AM 1.5, TiO₂ photoanode; patent-cited preferred iodide for solid-state cells
Dye-sensitized solar cells Solid-state electrolyte Ionic conductivity

136% Ionic Conductivity Enhancement upon Incorporation into Xanthan Biopolymer Gel: Quantitative Comparison with the Ethyl Analog (181%)

Incorporation of 1-butyl-2,3-dimethylimidazolium iodide (BMMI.I) into a xanthan-based biopolymer gel electrolyte enhanced the ionic conductivity by 136% relative to the unmodified gel, as determined by temperature-dependent impedance spectroscopy analyzed via the Vogel–Tammann–Fulcher equation [1]. The shorter-chain analog 1-ethyl-2,3-dimethylimidazolium iodide (EMMI.I) produced a larger enhancement of 181% under identical conditions [1]. The enhancement is attributed to the permanent dipole moment of the imidazolium ionic liquid inducing dipole alignment in the polymer matrix, with the ethyl variant providing faster segmental motion and shorter dielectric relaxation times [1].

Biopolymer Gel Conductivity
Cross-study
BMMI.I in xanthan gel: +136% conductivity enhancement
EMMI.I ethyl analog: +181% enhancement
Mid-range boost with lower volatility; suitable for long-term gel stability
Temperature-dependent EIS; Vogel–Tammann–Fulcher analysis
Biopolymer electrolytes Ionic conductivity Gel electrolytes

C(2) Methylation Systematically Increases Melting Point and Alters Anion–Cation Distance for Halide Salts: Class-Level Evidence Across Five Anion Pairs

A systematic calorimetric and Raman spectroscopic study across five anion pairs ([C₄mim]X vs. [C₄C₁mim]X where X⁻ = Cl⁻, Br⁻, I⁻, BF₄⁻, PF₆⁻) established that C(2) methylation universally increases melting and freezing points for all halide salts [1]. For the iodide pair specifically, C(2) methylation decreases the relative anion–cation distance, in contrast to BF₄⁻ and PF₆⁻ pairs where the distance increases [1]. The conformational populations of the butyl group (TT, GT, G′T) differ between methylated and non-methylated forms in both crystalline and liquid states, driven by the shift in anion position relative to the cation [1]. DFT calculations confirm no intrinsic difference in gas-phase butyl group conformer energies, meaning the observed differences are exclusively condensed-phase phenomena [1].

Class-Level Methylation Effect
Class-level inference
5-anion-pair study: C(2) methylation universally increases melting points for halides
Iodide pair shows decreased anion–cation distance; opposite trend to BF₄/PF₆
Iodide behavior cannot be extrapolated from fluorinated-anion salts
DSC, Raman, DFT; condensed-phase effect confirmed; no gas-phase difference
Phase transitions Raman spectroscopy Conformational analysis

Procurement-Relevant Application Scenarios for 1-Butyl-2,3-dimethylimidazolium iodide Supported by Quantitative Evidence


Solid-State Dye-Sensitized Solar Cell (ssDSSC) Electrolyte Baseline Ionic Conductor

1-Butyl-2,3-dimethylimidazolium iodide (DBII) functions as a solid-state ionic conductor in all-solid-state DSSCs when blended with LiI and I₂, achieving a validated power conversion efficiency of 5.3% under AM 1.5 illumination [1]. Its crystalline solid nature at ambient temperature (tm 85–97 °C) enables solvent-free electrolyte formulation, eliminating volatile organic solvent leakage and enabling stable solid-state device architectures [1][2]. A granted patent (US 9,053,868) specifically claims BMMIM iodide as the preferred oxidation–reduction agent in graphene-containing DSSC electrolytes, citing its role in forming the I⁻/I₃⁻ redox couple within a carbonate-graphene matrix [3]. Procurement of this specific compound, rather than the liquid BMIM I analog (tm −72 °C), is essential for reproducing solid-state device performance.

Biopolymer Gel Electrolyte Conductivity Enhancement Additive

Incorporation of BMMI.I at standard loading into xanthan-based biopolymer gel electrolytes produces a quantitatively validated 136% enhancement in ionic conductivity relative to the neat biopolymer matrix [4]. The conductivity boost is attributed to the permanent dipole moment of the BMMIM⁺ cation inducing segmental motion in the polymer chains, confirmed by temperature-dependent impedance spectroscopy and complex dielectric modulus analysis [4]. This makes BMMIM I suitable for soft electrochemical devices, sensors, and actuators requiring non-volatile, solid or semi-solid ion-conducting media where the larger butyl group provides lower volatility compared to the ethyl analog (EMMI.I, which yields 181% enhancement) [4].

X-ray Crystallographic Reference for Imidazolium Iodide Structural Chemistry

The fully solved single-crystal structure of BMMIM iodide (monoclinic P2₁/c, Z = 8, a = 10.821, b = 14.221, c = 15.079 Å, β = 90.01°) provides a structurally characterized reference for the class of C(2)-methylated imidazolium iodides [5]. The absence of π-stacking interactions distinguishes it from the bromide analog, and the I···H contact distances (2.914–3.196 Å) define the interaction landscape of a diffuse, polarizable halide with a sterically shielded imidazolium cation [5]. Procurement of phase-pure, crystallographically characterized BMMIM I is required for studies where defined crystal morphology and intermolecular interaction parameters are critical, such as co-crystal engineering, ionic plastic crystal research, and benchmark computational modeling of halide–imidazolium interactions.

Non-Aqueous Ion-Pairing Reference Standard for Conductometric Method Development

The precisely determined ion-pair formation constant of the [BuMe₂Im]⁺ cation (K_IP⁰ with BF₄⁻ = 6.33 × 10⁴ mol⁻¹·dm³ in dichloromethane at 25 °C) positions BMMIM salts as a reference system for conductometric studies of weak ion pairing, where the cation's ion-pairing ability is comparable to that of tetraethylammonium ([Et₄N]⁺) rather than the strongly ion-pairing [BuMeIm]⁺ cation (K_IP⁰ = 38.43 × 10⁴ mol⁻¹·dm³) [6]. This makes BMMIM iodide valuable as a calibration standard and mechanistic probe in ion-pairing studies involving imidazolium ionic liquids in low-polarity solvents, where accurate knowledge of the speciation between free ions and contact ion pairs is essential for interpreting kinetic, catalytic, and electrochemical data [6].

Application
Selection Property
Validation Focus
Solid-state DSSC electrolyte baseline
Crystalline solid iodide for solvent-free formulation
PCE benchmark and patent-cited I⁻/I₃⁻ redox couple stability
Biopolymer gel conductivity additive
Permanent dipole moment for polymer segmental motion
Impedance spectroscopy and VTF conductivity enhancement
Crystallographic reference for C(2)-methylated iodides
Fully solved P2₁/c structure with no π-stacking
Lattice parameters and I···H contact distance benchmarking
Non-aqueous ion-pairing reference standard
K_IP⁰ comparable to tetraethylammonium, not BMIM⁺
Conductometric speciation and weak ion-pairing calibration

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